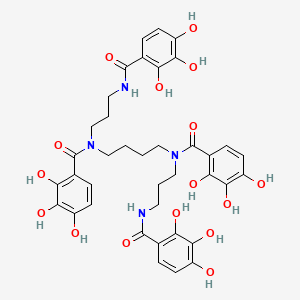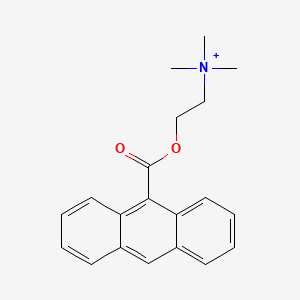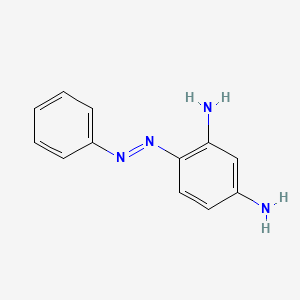
Tetra-thb-spermine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine: is a complex organic compound known for its unique chemical structure and properties It consists of a spermine backbone with four 2,3,4-trihydroxybenzoyl groups attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine typically involves the reaction of spermine with 2,3,4-trihydroxybenzoic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of amide bonds between the spermine and the benzoyl groups. The reaction conditions often include an inert atmosphere, controlled temperature, and appropriate solvents to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzoyl moieties can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives. Substitution reactions can result in a variety of functionalized derivatives with different properties and applications.
Applications De Recherche Scientifique
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and nucleic acids, affecting their structure and function. This interaction can modulate various cellular processes, including signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine can be compared with other similar compounds, such as:
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)putrescine: Similar structure but with a putrescine backbone instead of spermine.
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)cadaverine: Similar structure but with a cadaverine backbone.
N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermidine: Similar structure but with a spermidine backbone.
The uniqueness of N,N’,N’‘,N’‘’-Tetra(2,3,4-trihydroxybenzoyl)spermine lies in its specific combination of the spermine backbone and the 2,3,4-trihydroxybenzoyl groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
119493-62-8 |
|---|---|
Formule moléculaire |
C38H42N4O16 |
Poids moléculaire |
810.8 g/mol |
Nom IUPAC |
2,3,4-trihydroxy-N-[3-[(2,3,4-trihydroxybenzoyl)-[4-[(2,3,4-trihydroxybenzoyl)-[3-[(2,3,4-trihydroxybenzoyl)amino]propyl]amino]butyl]amino]propyl]benzamide |
InChI |
InChI=1S/C38H42N4O16/c43-23-9-5-19(27(47)31(23)51)35(55)39-13-3-17-41(37(57)21-7-11-25(45)33(53)29(21)49)15-1-2-16-42(38(58)22-8-12-26(46)34(54)30(22)50)18-4-14-40-36(56)20-6-10-24(44)32(52)28(20)48/h5-12,43-54H,1-4,13-18H2,(H,39,55)(H,40,56) |
Clé InChI |
NXLVZDKZEHSFRX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=C(C=C2)O)O)O)C(=O)C3=C(C(=C(C=C3)O)O)O)C(=O)C4=C(C(=C(C=C4)O)O)O)O)O)O |
SMILES canonique |
C1=CC(=C(C(=C1C(=O)NCCCN(CCCCN(CCCNC(=O)C2=C(C(=C(C=C2)O)O)O)C(=O)C3=C(C(=C(C=C3)O)O)O)C(=O)C4=C(C(=C(C=C4)O)O)O)O)O)O |
Key on ui other cas no. |
119493-62-8 |
Synonymes |
N,N',N'',N'''-tetra(2,3,4-trihydroxybenzoyl)spermine tetra-THB-spermine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S,6R,14R,15R)-5-(cyclopropylmethyl)-16-(2-hydroxy-5-methylhexan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol;hydrochloride](/img/structure/B1211161.png)












